N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide
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Overview
Description
N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide typically involves a multi-step process. One common method includes the reaction of a benzylidene derivative with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an ethanol solvent at room temperature to form the hydrazone intermediate. This intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylidene group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Benzylidene-N’-(2-chloroquinolin-3-ylmethylene)hydrazine: Known for its antimicrobial properties.
N’-Benzylidene-2-hydroxymethylbenzohydrazide: Noted for its antioxidant and antibacterial activities.
2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide: Studied for its potential therapeutic applications.
Uniqueness
N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its benzylidene and hydrazino moieties contribute to its versatility in chemical reactions and potential therapeutic applications .
Properties
CAS No. |
767302-84-1 |
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Molecular Formula |
C24H23N3O3 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-methyl-N-[2-oxo-2-[(2E)-2-[(3-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C24H23N3O3/c1-18-7-5-11-21(13-18)24(29)25-16-23(28)27-26-15-20-10-6-12-22(14-20)30-17-19-8-3-2-4-9-19/h2-15H,16-17H2,1H3,(H,25,29)(H,27,28)/b26-15+ |
InChI Key |
IMEDDZCAURGPBN-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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